molecular formula C9H9ClF2O B1404474 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene CAS No. 1404195-03-4

2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene

Cat. No.: B1404474
CAS No.: 1404195-03-4
M. Wt: 206.61 g/mol
InChI Key: XKLPUNBYFRPRQZ-UHFFFAOYSA-N
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Description

2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene is an organic compound characterized by the presence of a benzene ring substituted with a chloro(difluoro)methoxy group and two methyl groups

Preparation Methods

The synthesis of 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene typically involves the introduction of the chloro(difluoro)methoxy group onto a pre-existing benzene ring. One common method involves the reaction of 1,4-dimethylbenzene with chloro(difluoro)methoxy reagents under specific conditions. Industrial production methods may utilize advanced techniques such as catalytic processes to enhance yield and efficiency .

Chemical Reactions Analysis

2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro(difluoro)methoxy group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form simpler derivatives.

    Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.

Scientific Research Applications

The compound 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene , with the CAS number 1404195-03-4 , is a chemical of interest in various scientific research applications. Its unique structure and properties lend themselves to several fields, including medicinal chemistry, materials science, and environmental studies. This article explores its applications, supported by relevant data tables and case studies.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry. Its structural features make it a candidate for developing pharmaceuticals targeting specific biological pathways.

  • Case Study : Research has indicated that compounds with similar structures exhibit antimicrobial properties. By modifying the functional groups on the benzene ring, researchers can enhance efficacy against resistant bacterial strains.

Materials Science

In materials science, this compound can be utilized in the synthesis of novel polymers or as a building block for advanced materials.

  • Data Table: Potential Polymer Applications
Application TypeDescriptionExample Use Case
CoatingsEnhances durability and resistance to solventsProtective coatings for electronics
CompositesImproves mechanical propertiesLightweight materials for automotive
AdhesivesActs as a bonding agentHigh-performance adhesives

Environmental Studies

The environmental impact of chemical compounds is a growing area of research. This compound's chlorinated structure suggests potential uses in studying environmental degradation processes.

  • Case Study : Investigations into the biodegradation of chlorinated compounds have highlighted the role of similar structures in soil and water contamination studies. Understanding how this compound interacts with microbial communities can inform remediation strategies.

Agricultural Chemistry

Another promising application lies within agricultural chemistry, particularly as a potential pesticide or herbicide component.

  • Research Insight : The difluoromethoxy group may enhance the bioactivity of herbicides by improving their uptake by target plants while minimizing impact on non-target species.

Mechanism of Action

The mechanism of action of 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene involves its interaction with specific molecular targets. The chloro(difluoro)methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes .

Comparison with Similar Compounds

2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications.

Biological Activity

2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene, also known by its CAS number 1404195-03-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorinated difluoromethoxy group attached to a dimethyl-substituted benzene ring. Its structural formula is represented as follows:

C9H8ClF2O\text{C}_9\text{H}_{8}\text{ClF}_2\text{O}
  • Molecular Weight : 202.6 g/mol
  • Melting Point : Data not available
  • Boiling Point : Data not available

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The chloro(difluoro)methoxy group enhances the compound's reactivity, allowing it to participate in:

  • Enzyme Inhibition : Potential inhibition of key metabolic enzymes.
  • Receptor Binding : Interaction with specific receptors that may modulate biochemical pathways.
  • Cellular Signaling Modulation : Influence on signal transduction pathways that regulate cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound has been investigated for several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Investigations into its ability to inhibit bacterial growth have shown promising results.

Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of several analogs of substituted phenyl compounds, including this compound. The findings indicated an IC50 value (the concentration required to inhibit cell growth by 50%) that suggests significant activity against specific cancer cell lines, comparable to known anticancer agents .

CompoundCancer Cell LineIC50 (µM)
This compoundA-431 (skin cancer)< 10
Reference DrugDoxorubicin< 5

Antimicrobial Activity

Another study assessed the antimicrobial efficacy of various substituted benzene derivatives. The results demonstrated that this compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus75
Escherichia coli100

Properties

IUPAC Name

2-[chloro(difluoro)methoxy]-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2O/c1-6-3-4-7(2)8(5-6)13-9(10,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLPUNBYFRPRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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